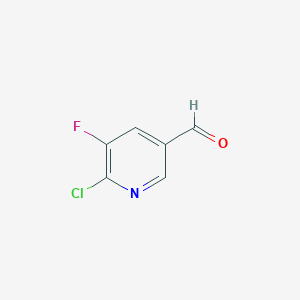

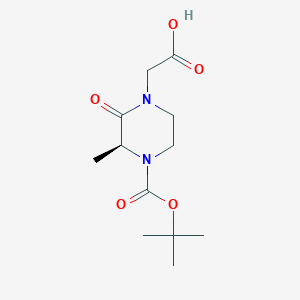

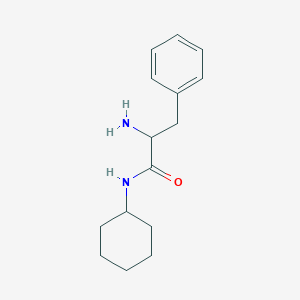

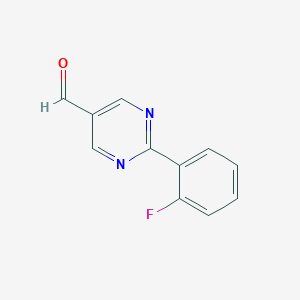

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, functional groups, and any interesting structural features.Chemical Reactions Analysis

This would involve a review of the chemical reactions that the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Piperazine Derivatives in Peptide Carboxyl Group Derivatization

- Piperazine-based derivatives are used for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, which is crucial for proteome analysis (Qiao et al., 2011).

Novel Synthesis Methods

- A new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one was developed, showcasing the versatility of piperazine derivatives in pharmaceutical chemistry (Kornylov et al., 2017).

Application in Quinazolinone Synthesis

- Piperazine derivatives are used in synthesizing quinazolinones, which have potential pharmacological applications (Acharyulu et al., 2010).

Structural and Biological Evaluation

- Structural and biological evaluation of N-Boc piperazine derivatives reveals their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

PET Probe Development

- Piperazine derivatives are employed in developing PET probes for imaging enzymes, illustrating their utility in diagnostic imaging (Gao et al., 2013).

Unsymmetrical Bis-Ureas as Anti-HIV Agents

- Piperazine-based unsymmetrical bis-ureas show potential as anti-HIV agents, demonstrating the therapeutic applications of piperazine derivatives (El‐Faham et al., 2008).

Novel Heterocyclic Amino Acids

- Piperidine and piperazine derivatives are used in developing novel heterocyclic amino acids, indicating their role in innovative drug design (Matulevičiūtė et al., 2021).

Copper(II) Complexes as Models of Galactose Oxidase

- Ethylene-bridged piperazine derivatives are used to prepare copper(II) complexes, serving as models for understanding enzyme behavior (Yamato et al., 2000).

Enantiomerically Pure Piperazines from Amino Acids

- A pathway to enantiomerically pure piperazines from amino acids showcases the role of piperazine derivatives in asymmetric synthesis (Jida & Ballet, 2018).

Piperazidine Fluorescent pH Indicator

- Piperazine subunits are utilized in the development of fluorescent pH probes, highlighting their application in biological imaging (Deng et al., 2016).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Please note that this is a general guide and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more detailed and specific information.

Propiedades

IUPAC Name |

2-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-8-10(17)13(7-9(15)16)5-6-14(8)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZLOAJFJXIMGK-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)